molecular formula C9H27NPbSi2 B14720071 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine CAS No. 17964-63-5

1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine

Katalognummer: B14720071
CAS-Nummer: 17964-63-5
Molekulargewicht: 413 g/mol
InChI-Schlüssel: IYSZLEIOKZPSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine is a unique organosilicon compound that features both silicon and lead atoms within its structure

Vorbereitungsmethoden

The synthesis of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with trimethylplumbyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of simpler organosilicon and organolead compounds.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl or trimethylplumbyl groups are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The silicon and lead atoms within the compound can form bonds with other elements, facilitating various chemical reactions. The compound’s unique structure allows it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:

This comparison highlights the uniqueness of this compound, particularly its dual functionality due to the presence of both silicon and lead atoms.

Eigenschaften

CAS-Nummer

17964-63-5

Molekularformel

C9H27NPbSi2

Molekulargewicht

413 g/mol

IUPAC-Name

[dimethyl-[trimethylplumbyl(trimethylsilyl)amino]silyl]methane

InChI

InChI=1S/C6H18NSi2.3CH3.Pb/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1

InChI-Schlüssel

IYSZLEIOKZPSRI-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)N([Si](C)(C)C)[Pb](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.